N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group and a methyl moiety. The ethyl linker bridges the thiazole and sulfonamide groups, while the benzene rings are further functionalized with methoxy groups at the 2,5-positions.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c1-14-20(31-22(24-14)15-6-8-17(28-3)19(12-15)30-5)10-11-23-32(25,26)21-13-16(27-2)7-9-18(21)29-4/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRYILDJRAQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the thiazole ring with 3,4-dimethoxyphenyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidative demethylation under strong oxidative conditions, leading to the formation of hydroxyl groups.
Reduction: The sulfonamide group can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Br₂, Cl₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug development and biological studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The presence of the sulfonamide group suggests it might act as an enzyme inhibitor, which could be useful in treating diseases where enzyme inhibition is beneficial.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring and methoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Target Compound
Friedel-Crafts acylation to introduce sulfonyl groups (as seen in for sulfonamide precursors).
Thiazole ring formation via Hantzsch synthesis or condensation reactions.
Sulfonamide coupling using activated sulfonic acid derivatives.
Comparable Compounds
- 1,2,4-Triazole Derivatives (Compounds [7–9], ): Synthesized via cyclization of hydrazinecarbothioamides under basic conditions. Key differences include the absence of a thiazole ring and the presence of triazole-thione tautomers .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): Formed by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine. Unlike the target compound, Rip-B lacks the sulfonamide and thiazole moieties, emphasizing simpler amide bonding .
Structural and Spectral Analysis
Target Compound
- Thiazole Core: The 4-methyl-1,3-thiazole likely contributes to planar rigidity, enhancing binding interactions.
- Sulfonamide Group: The –SO2NH– moiety may engage in hydrogen bonding, a feature critical for enzyme inhibition.
- Methoxy Substituents: Electron-donating groups on both aromatic rings could influence solubility and electronic properties.
Comparable Compounds
- 1,2,4-Triazole-Thiones [7–9] (): Exhibit tautomerism (thione vs. thiol), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) .
- Rip-B (): IR spectra show strong C=O stretching at ~1660 cm⁻¹ (amide), contrasting with the target compound’s sulfonamide group, which lacks a carbonyl but may show νSO2 near 1350–1150 cm⁻¹ .
Table 2: Spectral Signatures
Pharmacological and Physicochemical Properties
Biological Activity
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : Not available in the provided sources.
The compound features a thiazole ring, which is known for its biological significance, particularly in anticancer and antimicrobial applications. The presence of dimethoxyphenyl substituents enhances its pharmacological profile.
The mechanism of action for this compound involves various pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Signal Transduction Modulation : It can interfere with signal transduction pathways that are critical for cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through various mechanisms.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 1 | A-431 | 1.61 | Apoptosis induction |
| 2 | MCF-7 | 1.98 | Cell cycle arrest |
These findings indicate that compounds with similar thiazole structures can exhibit significant activity against breast cancer cells, with IC50 values less than 1 µg/mL due to their ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial studies. Research indicates that it possesses activity against various bacterial strains and fungi. Its effectiveness can be attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth.
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
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Study on Antitumor Effects :
- Objective : To evaluate the anticancer properties against different cancer cell lines.
- Results : The compound demonstrated significant cytotoxicity in vitro, leading to further investigations into its potential as a therapeutic agent.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against pathogenic bacteria.
- Results : The compound exhibited notable inhibition zones in disk diffusion assays against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
